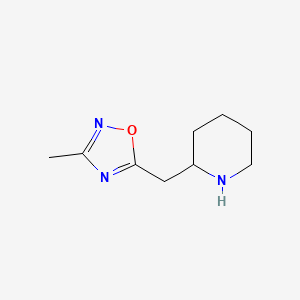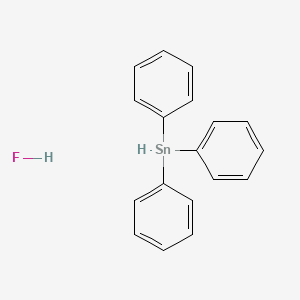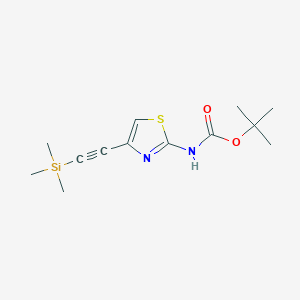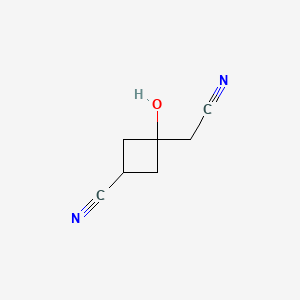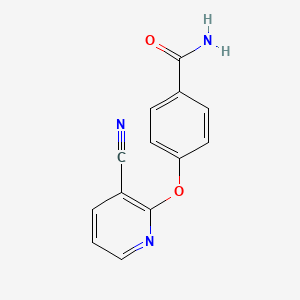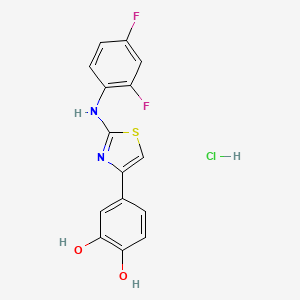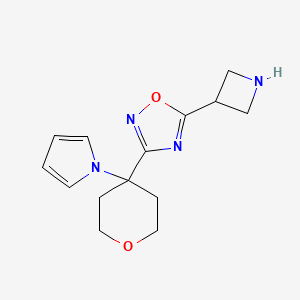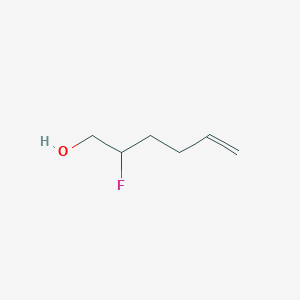
2-Fluorohex-5-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorohex-5-en-1-ol is an organic compound with the molecular formula C6H11FO It belongs to the class of fluoroalcohols, which are characterized by the presence of both a hydroxyl group (-OH) and a fluorine atom (F) attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorohex-5-en-1-ol can be achieved through several methods. One common approach involves the hydrofluorination of hex-5-en-1-ol. This reaction typically requires the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or hydrogen fluoride (HF) under controlled conditions to introduce the fluorine atom into the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the process. The choice of fluorinating agent and reaction conditions can vary depending on the desired scale and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluorohex-5-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form 2-fluorohexanol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of 2-fluorohex-5-enal or 2-fluorohex-5-enoic acid.
Reduction: Formation of 2-fluorohexanol.
Substitution: Formation of various substituted hex-5-en-1-ol derivatives.
Applications De Recherche Scientifique
2-Fluorohex-5-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Fluorohex-5-en-1-ol depends on its specific application. In biological systems, the presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorohex-5-en-1-ol: Similar structure but with a chlorine atom instead of fluorine.
2-Bromohex-5-en-1-ol: Similar structure but with a bromine atom instead of fluorine.
Hex-5-en-1-ol: Lacks the halogen atom, making it less reactive in certain chemical reactions.
Uniqueness
2-Fluorohex-5-en-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong carbon-fluorine bonds. These properties can enhance the compound’s reactivity and stability, making it valuable in various applications.
Propriétés
Formule moléculaire |
C6H11FO |
|---|---|
Poids moléculaire |
118.15 g/mol |
Nom IUPAC |
2-fluorohex-5-en-1-ol |
InChI |
InChI=1S/C6H11FO/c1-2-3-4-6(7)5-8/h2,6,8H,1,3-5H2 |
Clé InChI |
NABZKHWVLPNWPV-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC(CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14885689.png)
![4-chloro-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B14885696.png)
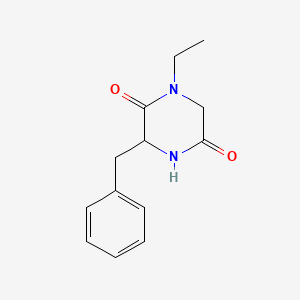

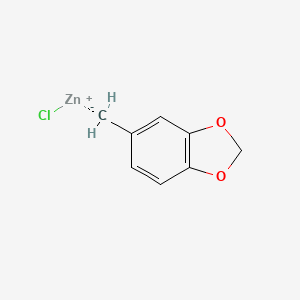
![(R)-1-((S)-1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1-oxide](/img/structure/B14885720.png)
![2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14885743.png)
